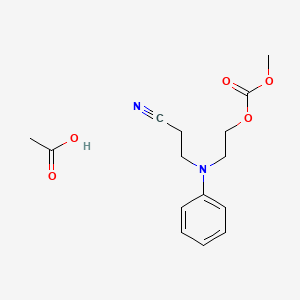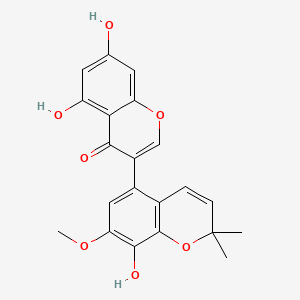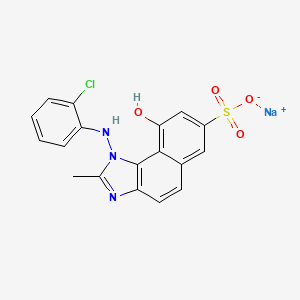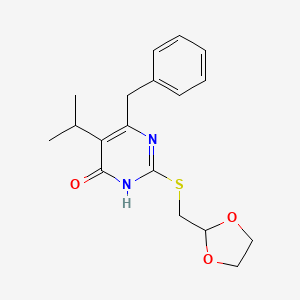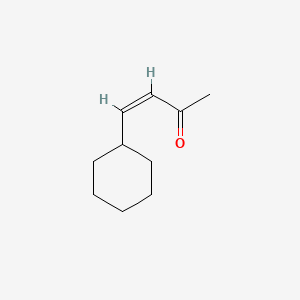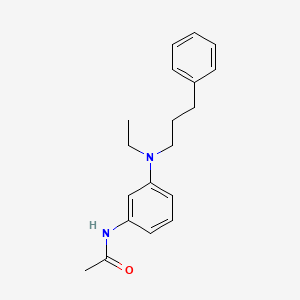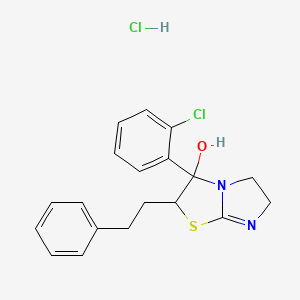
1,2-Cyclopropanediamine, N,N'-dibenzylidene-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- est un composé organique de formule moléculaire C₁₇H₁₆N₂. Il se caractérise par la présence d'un cycle cyclopropane substitué par deux groupes benzylidène.
Méthodes De Préparation
La synthèse de 1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- implique généralement la réaction de la cyclopropanediamine avec le benzaldéhyde dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un catalyseur tel que le palladium sur carbone (Pd/C) et d'un solvant approprié tel que l'éthanol. Le mélange réactionnel est chauffé à reflux pour faciliter la formation du produit souhaité .
Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à flux continu et de techniques de purification avancées peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution où un ou plusieurs atomes d'hydrogène sont remplacés par d'autres groupes fonctionnels.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme ligand en chimie de coordination pour former des complexes avec les métaux de transition
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques, notamment leurs propriétés antimicrobiennes et anticancéreuses. Les chercheurs explorent son potentiel comme agent thérapeutique.
Médecine : En chimie médicinale, le composé est étudié pour sa capacité à interagir avec des cibles biologiques, telles que les enzymes et les récepteurs, ce qui pourrait conduire au développement de nouveaux médicaments.
Mécanisme d'action
Le mécanisme d'action de 1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut se lier à ces cibles, modifiant leur activité et conduisant à divers effets biologiques. Les voies spécifiques impliquées dépendent de la nature de la cible et du contexte de l'interaction. Par exemple, dans les applications antimicrobiennes, le composé peut inhiber la croissance des bactéries en interférant avec des processus métaboliques essentiels .
Applications De Recherche Scientifique
1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties. Researchers explore its potential as a therapeutic agent.
Medicine: In medicinal chemistry, the compound is studied for its ability to interact with biological targets, such as enzymes and receptors, which may lead to the development of new drugs.
Mécanisme D'action
The mechanism of action of 1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparaison Avec Des Composés Similaires
1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- peut être comparé à des composés similaires tels que :
1,32,4-Dibenzylidene-d-sorbitol (DBS) : Les deux composés contiennent des groupes benzylidène, mais le DBS est connu pour ses propriétés de gélification et ses applications en science des matériaux.
Dibenzylidèneacétone (DBA) : Ce composé présente également des groupes benzylidène et est utilisé comme ligand en chimie organométallique.
Le caractère unique de 1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- réside dans son cycle cyclopropane et l'arrangement spécifique des groupes benzylidène, qui confèrent des propriétés chimiques et physiques distinctes.
Propriétés
Numéro CAS |
733-41-5 |
|---|---|
Formule moléculaire |
C17H16N2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
N-[(1R,2R)-2-(benzylideneamino)cyclopropyl]-1-phenylmethanimine |
InChI |
InChI=1S/C17H16N2/c1-3-7-14(8-4-1)12-18-16-11-17(16)19-13-15-9-5-2-6-10-15/h1-10,12-13,16-17H,11H2/t16-,17-/m1/s1 |
Clé InChI |
LFVWIENOFUKIAM-IAGOWNOFSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1N=CC2=CC=CC=C2)N=CC3=CC=CC=C3 |
SMILES canonique |
C1C(C1N=CC2=CC=CC=C2)N=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone](/img/structure/B12693819.png)

